Bis(1,3-N-butylmethylcyclopentadienyl)zirconium(IV) dichloride, 98%
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Overview
Description
Bis(1,3-N-butylmethylcyclopentadienyl)zirconium(IV) dichloride, 98% is an organometallic compound with the molecular formula C20H30Cl2Zr and a molecular weight of 432.58 g/mol . It is commonly used as a catalyst in various organic synthesis reactions due to its ability to facilitate the formation of carbon-carbon bonds .
Preparation Methods
The synthesis of Bis(1,3-N-butylmethylcyclopentadienyl)zirconium(IV) dichloride typically involves the reaction of zirconium tetrachloride with 1,3-N-butylmethylcyclopentadienyl ligands . The reaction is carried out under an inert atmosphere to prevent oxidation and moisture sensitivity . The product is usually obtained as a white powder, which is purified by recrystallization .
Chemical Reactions Analysis
Bis(1,3-N-butylmethylcyclopentadienyl)zirconium(IV) dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chloride ligands are replaced by other ligands.
Catalytic Reactions: It acts as a catalyst in Michael addition reactions, facilitating the growth of carbon-carbon chains.
Polymerization Reactions: It is used in the polymerization of olefins, where it helps in the formation of long polymer chains.
Common reagents used in these reactions include olefins, carboxylic acids, and amines . The major products formed from these reactions are polymers and substituted organometallic compounds .
Scientific Research Applications
Bis(1,3-N-butylmethylcyclopentadienyl)zirconium(IV) dichloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Bis(1,3-N-butylmethylcyclopentadienyl)zirconium(IV) dichloride involves the coordination of the zirconium center with the cyclopentadienyl ligands . This coordination creates a highly reactive complex that can facilitate various organic reactions. The molecular targets and pathways involved include the activation of olefins and the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Bis(1,3-N-butylmethylcyclopentadienyl)zirconium(IV) dichloride is unique compared to other similar compounds due to its specific ligand structure and high catalytic activity . Similar compounds include:
Bis(cyclopentadienyl)zirconium(IV) dichloride: This compound has a similar structure but different ligand substituents, which can affect its reactivity and catalytic properties.
Bis(butylcyclopentadienyl)zirconium(IV) dichloride: This compound has butyl groups instead of the 1,3-N-butylmethyl groups, leading to differences in steric and electronic effects.
Properties
Molecular Formula |
C20H30Cl2Zr |
---|---|
Molecular Weight |
432.6 g/mol |
InChI |
InChI=1S/2C10H15.2ClH.Zr/c2*1-3-4-5-10-7-6-9(2)8-10;;;/h2*6-8H,3-5H2,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
CKNXPIUXGGVRME-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[C]1[CH][CH][C]([CH]1)C.CCCC[C]1[CH][CH][C]([CH]1)C.Cl[Zr]Cl |
Origin of Product |
United States |
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